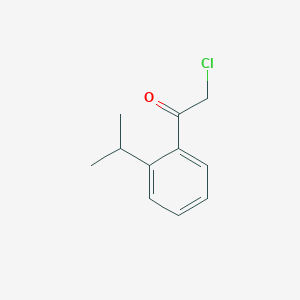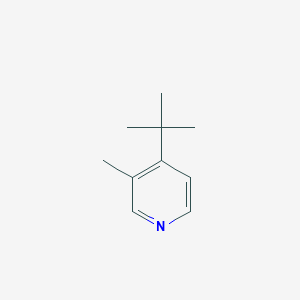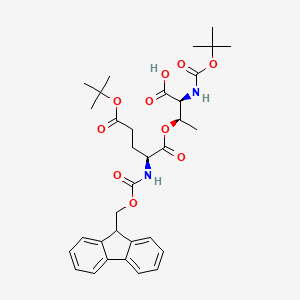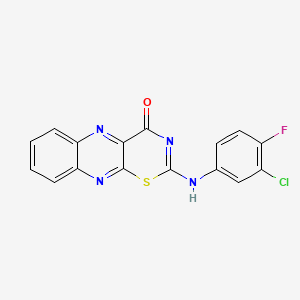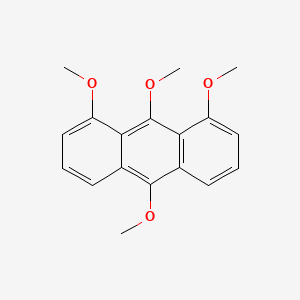
1,8,9,10-Tetramethoxyanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8,9,10-Tetramethoxyanthracene: is a polycyclic aromatic hydrocarbon derivative with four methoxy groups attached to the anthracene core. This compound is known for its interesting photophysical and photochemical properties, making it a subject of extensive research in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,8,9,10-Tetramethoxyanthracene can be synthesized from commercially available and inexpensive 1,8-dihydroxyanthraquinone. The key steps in the synthesis involve bromination of 1,8-dimethoxyanthracene to form 1,8-dibromo-4,5-dimethoxyanthracene, followed by copper (I) catalyzed replacement of bromo substituents with methoxy groups .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,8,9,10-Tetramethoxyanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted anthracene derivatives
Wissenschaftliche Forschungsanwendungen
1,8,9,10-Tetramethoxyanthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices
Wirkmechanismus
The mechanism of action of 1,8,9,10-Tetramethoxyanthracene involves its interaction with molecular targets such as DNA and proteins. The compound’s planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. Additionally, its methoxy groups can participate in hydrogen bonding and other interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
- 1,4,5,8-Tetramethoxyanthracene
- 2,3,6,7-Tetramethoxyanthracene
- 1,4,10-Trimethoxyanthracene-2-carbaldehyde
Comparison: 1,8,9,10-Tetramethoxyanthracene is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and interaction with other molecules. Compared to other tetramethoxyanthracene derivatives, it exhibits distinct photophysical properties and potential biological activities .
Eigenschaften
CAS-Nummer |
106752-94-7 |
|---|---|
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
1,8,9,10-tetramethoxyanthracene |
InChI |
InChI=1S/C18H18O4/c1-19-13-9-5-7-11-15(13)18(22-4)16-12(17(11)21-3)8-6-10-14(16)20-2/h5-10H,1-4H3 |
InChI-Schlüssel |
DPTFJEMBEVUKPA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C(=C3C(=C2OC)C=CC=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13136314.png)

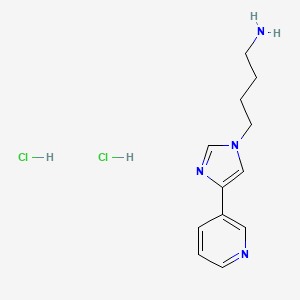
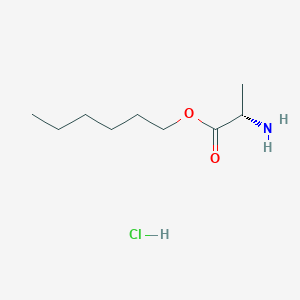
![9-Octadecenoicacid(9Z)-,(1R)-1-[12-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphadodec-1-yl]-1,2-ethanediylester,sodiumsalt](/img/structure/B13136334.png)
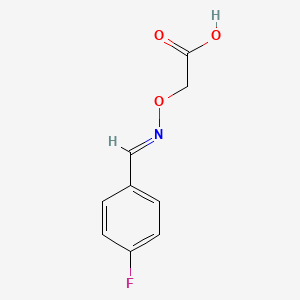

![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B13136357.png)
